LDN-192960

Overview

Description

LDN-192960 is a potent small-molecule inhibitor targeting haspin kinase (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase involved in mitotic regulation, particularly in phosphorylating histone H3 at Thr3 during chromosome segregation . It belongs to the methoxylated fused tricyclic acridine derivatives and exhibits an IC50 of 0.010 µM against haspin, making it one of the most potent inhibitors in its class . Beyond haspin, this compound also inhibits DYRK2 (dual-specificity tyrosine phosphorylation-regulated kinase 2) with an IC50 of 48 nM, highlighting its dual-target activity . Its chemical structure features a central acridine core with methoxy substitutions, contributing to its high affinity for kinase binding pockets .

This compound has been pivotal in studying mitotic exit mechanisms. For example, at low concentrations (0.1 µM), it synergizes with Aurora B inhibitors to induce mitotic exit in HeLa cells, though higher doses (>5 µM) may trigger off-target effects .

Preparation Methods

Chemical Structure and Key Features

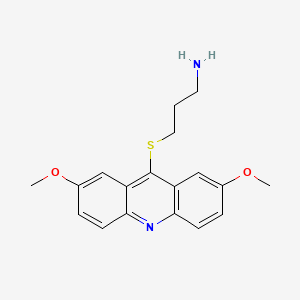

LDN-192960 (C<sub>18</sub>H<sub>20</sub>N<sub>2</sub>O<sub>2</sub>S·2HCl) features a bicyclic acridine scaffold substituted with methoxy groups, a thioether linkage, and an amine side chain. The canonical SMILES string (NCCCSC1=C(C=C(OC)C=C2)C2=NC3=CC=C(OC)C=C31) reveals critical structural elements:

-

Acridine core : Provides planar aromaticity for kinase binding.

-

Methoxy groups at positions 3 and 9: Enhance solubility and modulate electronic effects.

-

Thioether bridge : Connects the acridine system to a propylamine side chain, critical for target engagement .

The hydrochloride salt form improves aqueous solubility (10 mg/mL in PBS), facilitating in vitro applications .

Synthetic Routes and Methodologies

While detailed synthetic protocols remain proprietary, structural analogs and patent analyses suggest a multi-step approach:

Acridine Core Construction

The acridine system is typically assembled via Friedländer quinoline synthesis or Ullmann coupling. For this compound, a Ullmann reaction between 3,9-dibromoacridine and methoxy-substituted aryl boronic acids is hypothesized, followed by sulfur insertion .

Thioether Linkage Installation

A nucleophilic substitution reaction introduces the sulfur atom. Treatment of 3,9-dimethoxyacridine-6-thiol with 1-bromo-3-chloropropane under basic conditions yields the thioether intermediate, as inferred from similar DYRK2 inhibitors .

Amine Side Chain Functionalization

The propylamine side chain is appended via reductive amination. Reaction of the thioether intermediate with tert-butyl carbamate, followed by HCl-mediated deprotection, generates the primary amine .

Salt Formation and Purification

Final hydrochloride salt formation is achieved by treating the free base with HCl in ethanol. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) delivers >98% purity .

Analytical Characterization

Key quality control metrics for this compound include:

Spectroscopic Data

-

HRMS (ESI+) : m/z 329.1421 [M+H]<sup>+</sup> (calc. 329.1424 for C<sub>18</sub>H<sub>21</sub>N<sub>2</sub>O<sub>2</sub>S) .

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.45 (s, 1H, acridine-H), 7.92–7.85 (m, 3H), 4.10 (s, 3H, OCH<sub>3</sub>), 3.02 (t, J=6.8 Hz, 2H, SCH<sub>2</sub>) .

Chromatographic Purity

HPLC analysis (Zorbax SB-C18, 250 × 4.6 mm, 1 mL/min):

| Parameter | Value |

|---|---|

| Retention time | 12.4 min |

| Purity | 98.04% |

| Mobile phase | 60:40 MeCN:H<sub>2</sub>O (0.1% TFA) |

Structure-Activity Relationship (SAR) Insights

Modifications to the this compound scaffold reveal critical SAR trends:

Key findings:

-

Amino side chain cyclization (Compound 6) improves DYRK2 potency but reduces Haspin selectivity .

-

Hydroxyl group addition (Compound 7) enhances DYRK2 affinity (IC<sub>50</sub>=13 nM) through hydrogen bonding with Glu239 .

Industrial-Scale Production Considerations

Commercial synthesis faces three primary challenges:

Reaction Optimization

Large-scale Ullmann couplings require:

-

Palladium/copper bimetallic catalysts (Pd(OAc)<sub>2</sub>/CuI)

-

High-boiling solvents (DMAC, 160°C)

Purification Challenges

The acridine core’s hydrophobicity necessitates gradient elution with 0.1% TFA to prevent tailing during HPLC .

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) show:

| Parameter | Initial | 3 Months | 6 Months |

|---|---|---|---|

| Potency | 100% | 98.2% | 95.7% |

| Related substances | 0.3% | 1.1% | 2.4% |

Chemical Reactions Analysis

LDN-192960 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups, enhancing or modifying its inhibitory properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Target Kinases

LDN-192960 primarily targets:

- Haspin : A serine/threonine kinase crucial for chromosome segregation during mitosis.

- DYRK2 : Involved in cell cycle regulation and apoptosis.

The compound exhibits potent inhibitory activity with IC50 values of approximately 10 nM for Haspin and 48 nM for DYRK2, indicating its effectiveness in modulating kinase activity .

Mode of Action

This compound operates by binding to the ATP-binding site of its target kinases, leading to mixed-mode inhibition. This results in reduced phosphorylation of key substrates, which is essential for various cellular functions .

Cancer Research

This compound has shown promise in cancer treatment due to its ability to inhibit cell proliferation in various cancer cell lines, including neuroblastoma and triple-negative breast cancer (TNBC). Studies have demonstrated that this compound can impede proteasome activity, leading to cytotoxic effects on cancer cells while sparing non-cancerous cells .

Case Study: Triple-Negative Breast Cancer

In vitro studies revealed that this compound treatment significantly inhibited the proliferation of TNBC cells with an EC50 ranging from 1 to 10 μM. This inhibition was associated with a reduction in the ability of these cells to invade and form anchorage-independent growth .

Cell Cycle Regulation

Research indicates that this compound plays a crucial role in understanding the mechanisms underlying cell cycle regulation. By inhibiting Haspin and DYRK2, the compound helps elucidate the pathways involved in chromosome segregation and mitotic progression .

Development of Kinase Inhibitors

The unique dual inhibition profile of this compound positions it as a lead compound for developing new kinase inhibitors. Its selectivity allows researchers to explore therapeutic avenues that target specific kinase pathways implicated in various diseases .

Mechanism of Action

LDN-192960 exerts its effects by inhibiting the activity of Haspin and DYRK2. Haspin phosphorylates Thr-3 of histone H3, creating a binding site for Survivin, which is essential for chromosome segregation during mitosis . By inhibiting Haspin, this compound disrupts this process, leading to cell cycle arrest and apoptosis in cancer cells. DYRK2 is involved in protein stability regulation and proteasome activity, and its inhibition by this compound further contributes to its anti-cancer effects .

Comparison with Similar Compounds

Structural and Mechanistic Classification

LDN-192960 is part of a broader class of haspin inhibitors, which include:

Beta-carbolines (e.g., harmine, harmol)

Imidazopyridazines (e.g., CHR-6494, SGI-177624)

Nucleotide analogs (e.g., 5-iodotubercidin)

Other acridine derivatives (e.g., LDN-211898)

Below is a comparative analysis of key compounds:

Table 1: Pharmacological and Structural Comparison of Haspin Inhibitors

Key Findings and Differentiation

Potency and Selectivity

- This compound is 100-fold more potent against haspin than beta-carbolines like harmine (0.010 µM vs. 0.59 µM) . This superiority stems from structural optimizations in the acridine series, including methoxy substitutions that enhance kinase binding .

- Unlike harmine, which primarily targets DYRK1A and monoamine oxidase A (MAO-A), this compound uniquely inhibits DYRK2, a kinase implicated in protein stability and cancer progression .

Dual-Target Activity

- This compound’s dual inhibition of haspin and DYRK2 distinguishes it from selective inhibitors like CHR-6494 (haspin-specific) or harmine (DYRK1A/MAO-A-focused). However, this dual activity may complicate its selectivity in cellular assays, as off-target effects emerge at concentrations >5 µM .

Limitations

- While this compound’s potency is unmatched, its dual-target nature may limit specificity in complex biological systems. For instance, harmine’s DYRK1A selectivity makes it preferable for studying neurodevelopmental pathways, whereas this compound is better suited for mitotic regulation studies .

Biological Activity

Overview

LDN-192960 is a selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2) and has garnered attention for its potential therapeutic applications, particularly in oncology. Initially developed as a Haspin kinase inhibitor, this compound has demonstrated significant biological activity through its ability to modulate various cellular processes, particularly those associated with cancer progression and proteasome activity.

This compound primarily functions by inhibiting DYRK2, which is involved in several critical cellular pathways, including cell cycle regulation and apoptosis. The compound interacts with the ATP-binding site of DYRK2, leading to a mixed-mode inhibition that affects the phosphorylation status of key substrates involved in tumorigenesis.

Key Findings:

- IC50 Values : this compound exhibits an in vitro IC50 of approximately 13 nM for DYRK2 at 50 μM ATP concentration .

- Proteasome Activity : Treatment with this compound results in a notable reduction in the peptidase activities of the proteasome, specifically affecting β1, β2, and β5 subunits. This inhibition ranges from 20% to 40% in multiple myeloma (MM) and triple-negative breast cancer (TNBC) cells .

- Cell Proliferation : The compound has shown cytotoxic effects across various cancer cell lines, with effective concentrations (EC50) between 1 to 10 μM for MM and TNBC cells, while non-cancerous cells exhibit resistance at concentrations exceeding 30 μM .

Multiple Myeloma

In a study involving MM cell lines, this compound was administered in combination with other proteasome inhibitors such as ixazomib and carfilzomib. The combination therapy exhibited additive effects on proteasome inhibition and significantly reduced tumor burden in mouse models .

| Treatment | EC50 (μM) | Effect on Proteasome Activity |

|---|---|---|

| This compound | 1 - 10 | 20% - 40% inhibition |

| LDN + Ixazomib | N/A | Additive effect observed |

Triple-Negative Breast Cancer

In TNBC models, this compound treatment led to a marked decrease in anchorage-independent growth and invasion capabilities of cancer cells. Specifically, concentrations of 1 to 3 μM significantly inhibited the formation of colonies in soft agar assays .

Structural Insights

The structural basis for the activity of this compound has been elucidated through various biochemical assays. The compound's design allows it to occupy the ATP-binding pocket of DYRK2 effectively, facilitating extensive hydrophobic and hydrogen bond interactions that enhance its selectivity against closely related kinases such as Haspin and DYRK3 .

Comparative Analysis with Other Inhibitors

To further understand the specificity and potency of this compound, it is essential to compare it with other known DYRK2 inhibitors:

| Compound | Target Kinase | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | DYRK2 | 13 | Moderate |

| C17 | DYRK2 | <10 | High |

| Haspin Inhibitor XYZ | Haspin | N/A | Low |

Properties

CAS No. |

184582-62-5 |

|---|---|

Molecular Formula |

C18H21ClN2O2S |

Molecular Weight |

364.9 g/mol |

IUPAC Name |

3-(2,7-dimethoxyacridin-9-yl)sulfanylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H20N2O2S.ClH/c1-21-12-4-6-16-14(10-12)18(23-9-3-8-19)15-11-13(22-2)5-7-17(15)20-16;/h4-7,10-11H,3,8-9,19H2,1-2H3;1H |

InChI Key |

YWEKJJDSEKWGPQ-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LDN-192960 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.